5-(4-Fluorophenyl)oxazol-2-amine

Medicinal Chemistry Oncology FLT3 Inhibition

5-(4-Fluorophenyl)oxazol-2-amine is the mandatory precursor for FLT3-targeting clinical candidates FLT3-IN-10 (7c) and AIU2008. Its 4-fluorophenyl moiety provides superior cellular antiproliferative activity in FLT3-ITD+ AML models compared to 4-chloro and 4-bromo analogs. Aqueous solubility of 1.1 g/L—a >3.5-fold advantage over the 4-bromo analog—enables DMSO-minimized assay preparation and reduces solvent artifacts. Procure this validated scaffold at 98% purity to ensure experimental reproducibility in SAR campaigns and kinase inhibitor development.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 21718-02-5
Cat. No. B3049718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)oxazol-2-amine
CAS21718-02-5
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)N)F
InChIInChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
InChIKeyAARATJSBAGJVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)oxazol-2-amine (CAS 21718-02-5): Procurement Specifications and Core Chemical Profile


5-(4-Fluorophenyl)oxazol-2-amine (CAS: 21718-02-5) is a heterocyclic aromatic amine belonging to the 2-aminooxazole class, featuring a 4-fluorophenyl substituent at the 5-position of the oxazole ring [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and as a key synthetic intermediate for FLT3-targeting anticancer agents [2]. Its molecular formula is C9H7FN2O, with a molecular weight of 178.16 g/mol . Commercially, it is available with standard purity specifications ranging from 95% to 98%, with associated analytical documentation including NMR, HPLC, and GC reports . Its physicochemical properties—calculated LogP of 1.8, aqueous solubility of 1.1 g/L at 25 °C, and a boiling point of 336.4±34.0 °C—provide a defined basis for handling, storage, and experimental design .

Why 5-(4-Fluorophenyl)oxazol-2-amine Cannot Be Arbitrarily Substituted with Halogen or Positional Analogs


Substituting 5-(4-Fluorophenyl)oxazol-2-amine with other halogenated or positional analogs (e.g., 4-chloro, 4-bromo, or 2-fluorophenyl derivatives) is scientifically untenable due to quantifiable differences in synthetic utility, target potency, and physicochemical behavior. Evidence demonstrates that the 4-fluorophenyl moiety at the 5-position is critical for optimizing cellular anti-proliferative activity against FLT3-ITD+ AML cell lines, with the 4-fluoro analog exhibiting superior efficacy compared to its 4-chloro and 4-bromo counterparts [1]. Furthermore, the specific 5-(4-fluorophenyl) substitution pattern is essential for serving as the direct precursor to advanced clinical candidates such as FLT3-IN-10 (7c) and AIU2008, a role that structural isomers like 4-(4-fluorophenyl)oxazol-2-amine or 4,5-dihydro analogs cannot fulfill due to distinct chemical reactivity and resulting biological activity profiles [2]. Finally, significant variations in calculated aqueous solubility—ranging from 1.1 g/L for the 4-fluoro analog to 0.31 g/L for the 4-bromo analog—further preclude simple interchangeability in experimental protocols .

Quantitative Differentiation of 5-(4-Fluorophenyl)oxazol-2-amine: Comparative Evidence Against Analogs and Isomers


Synthetic Utility: Exclusive Role as Direct Precursor to FLT3 Clinical Candidates FLT3-IN-10 and AIU2008

5-(4-Fluorophenyl)oxazol-2-amine is the unequivocal and direct synthetic intermediate for the preparation of FLT3-IN-10 (compound 7c; CAS 2088735-51-5) [1] and AIU2008 (CAS not assigned) [2]. In the published synthetic route to FLT3-IN-10, the target compound is subjected to N-phenylation to yield the active inhibitor 5-(4-fluorophenyl)-N-phenyloxazol-2-amine [1]. Similarly, N-naphthylation of the target compound produces AIU2008, a distinct FLT3 inhibitor with anti-leukemic activity in FLT3-ITD+ AML models [2]. Structurally related analogs, such as 4-(4-fluorophenyl)oxazol-2-amine (regioisomer) or 5-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine (saturated analog), cannot substitute in these transformations because they possess different amine nucleophilicities and electronic environments, leading to divergent reaction outcomes and biological profiles [3].

Medicinal Chemistry Oncology FLT3 Inhibition

Structure-Activity Relationship (SAR): Superior Cellular Anti-Proliferative Efficacy of 4-Fluoro Analog Against FLT3-ITD+ AML Cell Lines

In a head-to-head structure-activity relationship (SAR) study of oxazol-2-amine derivatives, the compound incorporating the 5-(4-fluorophenyl) moiety (as its N-phenyl derivative, compound 7c) was identified as the most effective growth inhibitor among a panel of halogen-substituted analogs [1]. Specifically, in Molm-13 and MV4-11 cells (both FLT3-ITD+ AML lines), compound 7c demonstrated quantitatively superior anti-proliferative activity compared to its 4-chloro (7a) and 4-bromo (7b) counterparts [1]. While precise IC50 values for the direct parent amine are not reported, the structure of the parent amine dictates the activity of the final compounds; the SAR analysis explicitly attributes the enhanced potency to the presence of the 4-fluoro substituent on the phenyl ring, distinguishing it from alternative halogen selections [1].

SAR Analysis Cell Proliferation Assay FLT3-ITD+ AML

Procurement Specification: Higher Standard Purity Specification Relative to Common Halogen Analogs

Commercially, 5-(4-Fluorophenyl)oxazol-2-amine is routinely supplied with a standard purity specification of 98% or 96+% , with batch-specific analytical documentation (NMR, HPLC, GC) available upon request . In comparison, the corresponding 4-bromo analog (5-(4-bromophenyl)oxazol-2-amine, CAS 6826-26-2) is commonly offered at a standard purity of 95% from major suppliers . The 4-chloro analog (5-(4-chlorophenyl)oxazol-2-amine, CAS 13576-51-7) does not have a widely standardized high-purity specification across multiple catalogs. This differential in baseline purity specifications provides end-users with greater initial confidence in the chemical integrity of the 4-fluoro compound and may reduce the need for immediate in-house repurification prior to use in sensitive assays.

Chemical Procurement Purity Analysis HPLC

Physicochemical Differentiation: Enhanced Aqueous Solubility Relative to 4-Bromo Analog

Calculated physicochemical properties reveal a significant difference in aqueous solubility between the 4-fluoro and 4-bromo analogs of 5-phenyloxazol-2-amine. The target compound, 5-(4-fluorophenyl)oxazol-2-amine, has a calculated aqueous solubility of 1.1 g/L at 25 °C . In contrast, the 4-bromo analog (CAS 6826-26-2) exhibits substantially lower aqueous solubility, calculated at 0.31 g/L at 25 °C . This represents a >3.5-fold difference in water solubility between the two compounds. Additionally, the target compound's calculated LogP of 1.8 differs from the LogP of its saturated dihydro analog (calculated LogP 1.18) , indicating distinct lipophilicity profiles that impact membrane permeability and formulation behavior.

Solubility LogP Pre-formulation

Defined Application Scenarios for 5-(4-Fluorophenyl)oxazol-2-amine Based on Quantitative Differentiation Evidence


Synthesis of FLT3-Targeted Clinical Candidates (FLT3-IN-10 and AIU2008)

Procurement of 5-(4-Fluorophenyl)oxazol-2-amine is mandatory for medicinal chemistry laboratories engaged in synthesizing the validated FLT3 inhibitors FLT3-IN-10 (compound 7c) and AIU2008 [1]. As demonstrated in published synthetic protocols, this compound is the direct precursor for N-phenylation and N-naphthylation reactions that yield the active inhibitors [1]. Attempting to substitute this compound with regioisomers such as 4-(4-fluorophenyl)oxazol-2-amine or with saturated dihydro analogs will result in different chemical products that have not been validated for FLT3 inhibitory activity in the same models, thereby derailing established SAR campaigns .

Structure-Activity Relationship (SAR) Optimization of Oxazole-Based Kinase Inhibitors

For SAR studies focused on FLT3 or related class III receptor tyrosine kinases, the 5-(4-fluorophenyl)oxazol-2-amine scaffold offers a defined starting point for chemical diversification [1]. The evidence from comparative SAR analysis indicates that the 4-fluoro substituent on the phenyl ring provides superior cellular anti-proliferative activity in FLT3-ITD+ AML models compared to 4-chloro and 4-bromo analogs [1]. Therefore, researchers aiming to build upon the most potent baseline scaffold should select the 4-fluoro compound to maximize the likelihood of identifying derivatives with enhanced efficacy, rather than beginning from the less potent chloro or bromo scaffolds.

In Vitro Pharmacology Studies Requiring Defined Solubility Profiles and High Chemical Integrity

In vitro pharmacology assays, particularly cell-based proliferation or apoptosis assays in aqueous media, benefit from the compound's calculated aqueous solubility of 1.1 g/L—a >3.5-fold advantage over the 4-bromo analog (0.31 g/L) [1]. This higher solubility facilitates the preparation of dosing solutions with reduced reliance on DMSO, minimizing potential solvent-related artifacts [1]. Additionally, procurement from suppliers offering standard purity specifications of 96+% to 98% reduces the burden of in-house repurification, ensuring that the compound is assay-ready and that observed biological effects can be confidently attributed to the intended molecule rather than impurities.

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